

Application Notes: Acriflavine for Plasmid Curing in Bacteria

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Compound of Interest

Compound Name: Acriflavine

Cat. No.: B7771538

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Introduction

Acriflavine is an acridine dye and a DNA intercalating agent historically used as an antiseptic. [1] In molecular biology, it serves as a chemical agent for plasmid curing, which is the process of eliminating plasmids from bacterial cells. [2][3] This technique is crucial for researchers studying plasmid biology, antibiotic resistance, and bacterial pathogenesis, as it allows for a direct comparison between plasmid-harboring and plasmid-free cells to determine the function of plasmid-encoded genes. [3][4] **Acriflavine** is effective against plasmids in a wide variety of bacterial genera. [2]

Mechanism of Action

Acriflavine's primary mechanism for plasmid curing involves the inhibition of plasmid DNA replication. [3] As a DNA intercalating agent, it inserts itself between the base pairs of the DNA double helix. [1][3] This action is thought to interfere more significantly with the replication of extrachromosomal DNA, like plasmids, than with the host's chromosomal DNA, leading to the failure of plasmids to replicate and segregate into daughter cells during cell division. [2] Over successive generations in the presence of **acriflavine**, the plasmid is diluted out of the bacterial population. The efficiency of this process can vary widely depending on the specific plasmid, the bacterial host, and the treatment conditions. [2]

Experimental Protocols

This section provides detailed methodologies for plasmid curing using **acriflavine**, from determining the optimal concentration to verifying plasmid loss.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Before proceeding with plasmid curing, it is essential to determine the sub-inhibitory concentration of **acriflavine** for the specific bacterial strain. The curing agent should be used at a concentration just below that which inhibits bacterial growth.[\[2\]](#)

Methodology:

- **Prepare Acriflavine Stock Solution:** Prepare a stock solution of **acriflavine** (e.g., 1 mg/mL) in sterile deionized water. Since acridine dyes are light-sensitive, the solution should be stored in a container protected from light.[\[5\]](#)
- **Culture Preparation:** Inoculate the plasmid-harboring bacteria in a suitable liquid medium (e.g., Luria-Bertani (LB) broth) and incubate until it reaches the early to mid-logarithmic growth phase.[\[6\]](#)
- **Microdilution Setup:** In a 96-well microplate, add 50 μ L of sterile broth to each well. Add 50 μ L of the **acriflavine** stock solution to the first well and perform a two-fold serial dilution across the plate.[\[6\]](#)
- **Inoculation:** Dilute the overnight bacterial culture (e.g., to 10^{-4}) in fresh broth.[\[6\]](#) Add 50 μ L of the diluted culture to each well of the microplate.[\[6\]](#) Include a positive control well (bacteria with no **acriflavine**) and a negative control well (broth only).
- **Incubation:** Incubate the microplate at the optimal temperature for the bacterial strain (e.g., 37°C) for 24 hours.[\[6\]](#)
- **Determine MIC:** The MIC is the lowest concentration of **acriflavine** that completely inhibits visible bacterial growth. The sub-inhibitory concentration used for curing will be the highest concentration that still allows for detectable growth.[\[6\]](#)

Protocol 2: Acriflavine-Mediated Plasmid Curing

Methodology:

- **Primary Culture:** Inoculate a single colony of the plasmid-harboring bacteria into 5 mL of appropriate broth and grow overnight at the optimal temperature with shaking.
- **Curing Culture:** Inoculate 1 mL of the overnight culture into 100 mL of fresh broth containing the predetermined sub-inhibitory concentration of **acriflavine**.[\[6\]](#)
- **Incubation:** Incubate the culture for 24 hours at the optimal temperature (e.g., 37°C) with shaking.[\[6\]](#) Crucially, the incubation must be carried out in the dark to prevent the degradation of **acriflavine**.[\[2\]](#)[\[5\]](#)
- **Plating:** After incubation, prepare serial dilutions (e.g., 10^{-5} , 10^{-6} , 10^{-7}) of the culture in sterile saline or broth.
- **Spread Plating:** Plate 100 μ L of the appropriate dilutions onto non-selective agar plates (e.g., LB agar). Incubate the plates at the optimal temperature for 24 hours to obtain single colonies.[\[6\]](#)

Protocol 3: Verification of Plasmid Loss

Methodology:

- **Replica Plating:**
 - Prepare a master plate with well-isolated colonies from the non-selective agar (from Protocol 2, Step 5).
 - Using a sterile velvet cloth or replica-plating tool, transfer the colonies from the master plate to two new plates: one non-selective agar plate and one selective agar plate (containing the antibiotic for which the plasmid confers resistance).[\[6\]](#)
 - Ensure the orientation of the plates is consistent.
 - Incubate both plates overnight at the optimal temperature.
- **Analysis and Calculation of Curing Efficiency:**

- Compare the growth on the selective and non-selective plates.[6] Colonies that grow on the non-selective plate but fail to grow on the selective plate are considered cured (plasmid-free).
- Calculate the curing efficiency using the following formula:
 - $\text{Curing Efficiency (\%)} = (\text{Number of Cured Colonies} / \text{Total Number of Colonies Tested}) \times 100$
- Molecular Confirmation (Optional but Recommended):
 - Select several potential cured colonies and a non-cured (control) colony.
 - Perform plasmid DNA extraction from overnight cultures of these selected colonies.
 - Analyze the extracted DNA using agarose gel electrophoresis. The absence of the plasmid band in the lanes corresponding to the cured colonies confirms successful plasmid elimination.[6]

Data Presentation

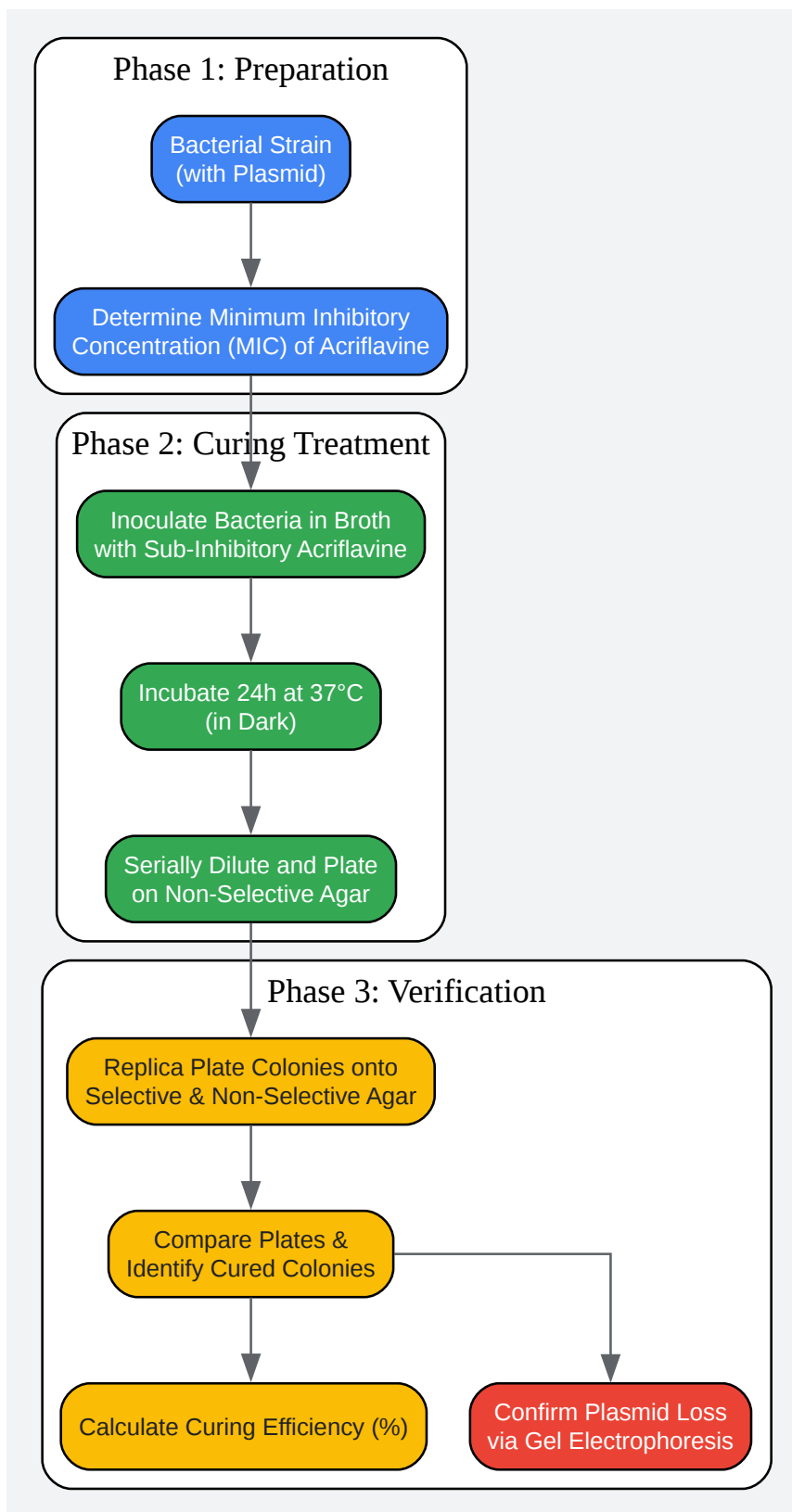
The effectiveness of **acriflavine** for plasmid curing varies significantly based on the bacterial species, the specific plasmid, and the concentration of the agent used.

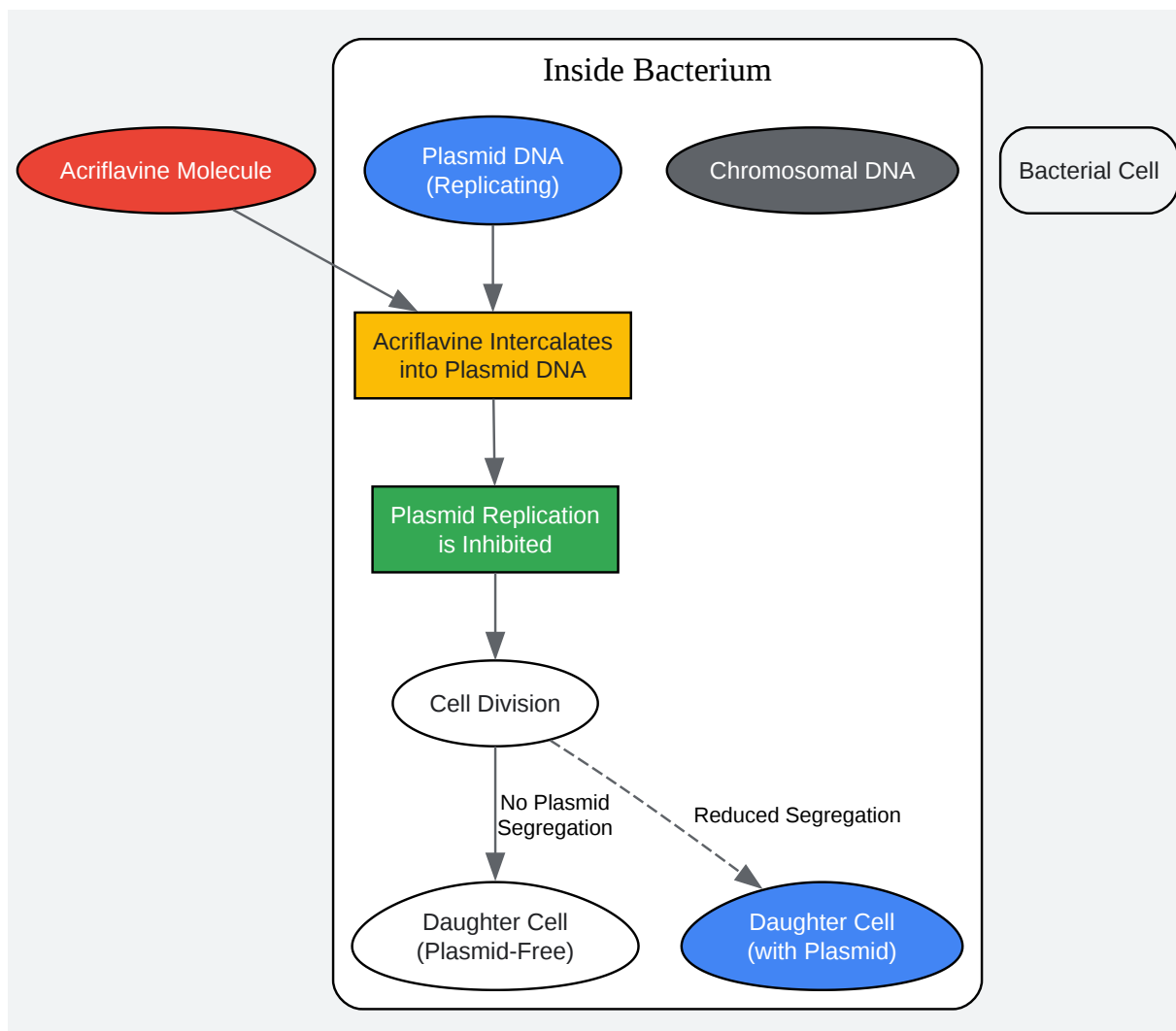
Bacterial Species	Acriflavine Concentration (µg/mL)	Treatment Duration	Curing Efficiency (%)	Reference
Escherichia coli	70 - 150	24 hours	Substantial, but may be incomplete	[6]
Lactobacillus plantarum	10	Not Specified	Effective Curing	[7]
Lactobacillus plantarum	100	24 hours	High level of cured derivatives	[7]
Lactobacillus acidophilus	Not Specified	Not Specified	No curing activity observed in one study	[7]
Escherichia coli (Donor Strain)	12.5 - 50	Overnight	Insignificant curing observed in this context	

Note: The variability in results highlights the importance of optimizing the protocol for each specific bacterial strain and plasmid combination.[2]

Visualization

The following diagrams illustrate the logical workflow for a plasmid curing experiment using **acriflavine**.





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